molecular formula C36H58FeN10O18S+3 B224201 Albomycin CAS No. 1414-39-7

Albomycin

Cat. No.: B224201
CAS No.: 1414-39-7
M. Wt: 1006.8 g/mol
InChI Key: NDZHMVWHFMFIEG-ZYBDUZOASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Albomycin is synthesized through a combination of biosynthetic and chemical synthesis methods. The biosynthetic pathway involves the production of a thionucleoside antibiotic conjugated to a ferrichrome-type siderophore. This process is facilitated by specific enzymes encoded within the gene clusters of the producing microorganisms .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Actinomyces subtropicus bacteria, which naturally produce this compound as an iron complex. The fermentation process is optimized to maximize the yield of this compound, followed by purification steps to isolate the antibiotic .

Chemical Reactions Analysis

Types of Reactions: Albomycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified this compound derivatives with altered antimicrobial properties .

Scientific Research Applications

Albomycin has a wide range of scientific research applications, including:

Mechanism of Action

Albomycin functions as a specific inhibitor of seryl-tRNA synthetases, enzymes essential for protein synthesis in both eukaryotic and prokaryotic cells. The siderophore moiety facilitates the active transport of this compound into bacterial cells via a “Trojan horse” strategy. Once inside the cell, the thionucleoside moiety inhibits the seryl-tRNA synthetase, leading to the disruption of protein synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functionality as both an iron carrier and an antibiotic. This dual role allows it to effectively target and inhibit bacterial cells through a highly specific mechanism, making it a promising candidate for the development of new antimicrobial agents .

Properties

IUPAC Name

2-[[2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58N10O18S.Fe/c1-17(48)44(62)12-5-8-20(37)30(55)38-21(9-6-13-45(63)18(2)49)31(56)39-22(10-7-14-46(64)19(3)50)32(57)40-23(16-47)33(58)41-25(35(59)60)26(52)29-27(53)28(54)34(65-29)43-15-11-24(51)42(4)36(43)61;/h11,15,20-23,25-29,34,47,52-54,62-64H,5-10,12-14,16,37H2,1-4H3,(H,38,55)(H,39,56)(H,40,57)(H,41,58)(H,59,60);/q;+3/t20?,21?,22?,23?,25?,26?,27-,28+,29+,34+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZHMVWHFMFIEG-ZYBDUZOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=O)N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CO)C(=O)NC(C([C@@H]1[C@H]([C@H]([C@@H](S1)N2C=CC(=O)N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58FeN10O18S+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1006.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414-39-7
Record name Albomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001414397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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